Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S/c1-4-11-9-12(20(26)27-5-2)19(29-11)23-18(25)15-10(3)28-24-17(15)16-13(21)7-6-8-14(16)22/h6-9H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEHSJRFRULQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons .
Scientific Research Applications
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials
Biological Activity
Ethyl 2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-5-ethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 539.0 g/mol. The compound features several functional groups, including an ethyl ester, an oxazole ring, and a thiophene moiety, which contribute to its diverse biological activities.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 539.0 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 372.9 °C at 760 mmHg |
| Flash Point | 179.3 °C |
| LogP | 3.619 |
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have been shown to inhibit bacterial growth by targeting specific virulence factors in Gram-negative pathogens, such as the Type III secretion system (T3SS) .
- Hypolipidemic Effects : Related compounds have demonstrated the ability to reduce serum cholesterol and triglyceride levels significantly in animal models . For instance, ethyl derivatives have been reported to lower lipid levels by approximately 23% and 35% respectively at specific dosages.
- Anti-inflammatory Activity : Studies suggest that oxazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Hypolipidemic Activity in Rats
A study evaluated the hypolipidemic effects of a structurally similar compound (Compound 35) in Sprague-Dawley rats. The results indicated that at a dose of 0.05%, the compound reduced serum cholesterol and triglyceride levels significantly compared to control groups. This suggests potential applications for managing dyslipidemia through similar mechanisms in this compound .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxazole derivatives against E. coli strains expressing T3SS. The findings revealed that these compounds could effectively inhibit the secretion of virulence factors, indicating their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene-isoxazole hybrid distinguishes it from simpler isoxazole derivatives (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate), which lack the thiophene-amido linkage. This hybrid structure likely enhances binding affinity to biological targets via π-π stacking and hydrogen bonding .
- The chlorofluorophenyl group is a shared feature in multiple analogs, but its position on the isoxazole ring (vs. benzothiophene in ) influences steric and electronic properties. For example, benzothiophene-containing analogs exhibit higher LogP values due to increased hydrophobicity .
- The ethyl ester moiety common to these compounds contributes to solubility and bioavailability. However, substitution with methyl esters (e.g., Methyl 2-{...}thiophenecarboxylate) reduces metabolic stability compared to ethyl esters .
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of this compound?
The Gewald thiophene synthesis is a foundational approach for constructing the thiophene core. Key steps include:
- Condensation of ethyl 4-fluorobenzylidenecyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione to form intermediates ().
- Amidation using 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives ().
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Critical parameters : Reaction temperature (70–80°C for cyclization), stoichiometric control of hydrazonoyl chloride (). Yield optimization (~45–60%) requires careful monitoring of reaction progress via TLC.
Q. Which analytical techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- HPLC : Newcrom R1 reverse-phase column (C18, 4.6 × 150 mm, 5 µm), mobile phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm ( ).
- NMR : and NMR in CDCl to confirm substitution patterns (e.g., ethyl ester at δ ~4.2–4.4 ppm, aromatic protons at δ ~6.8–7.5 ppm) ().
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 425.08 (calculated for CHClFNOS).
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals.
- Compare experimental HPLC retention times with synthetic intermediates ( ).
- Use X-ray crystallography (if single crystals are obtainable) for unambiguous confirmation ( ).
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Challenges include:
- Crystal twinning : Use SHELXL for refinement with TWIN/BASF commands ( ).
- Disorder in ethyl/fluorophenyl groups : Apply ISOR/SADI restraints to anisotropic displacement parameters (ADPs).
- Data collection : Optimize using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer ( ). Software pipeline : SHELXD (structure solution), SHELXL (refinement), and WinGX/ORTEP for visualization ( ).
Q. How do hydrogen-bonding interactions influence the compound’s solid-state stability?
Graph-set analysis (Etter’s formalism) reveals:
- N–H···O=C interactions between the amide and ester groups (motif R_2$$^2(8) ).
- C–H···F contacts stabilizing the fluorophenyl moiety ( ). These interactions correlate with melting point (mp ~180–185°C) and hygroscopicity.
Q. What structure-activity relationship (SAR) insights exist for analogs targeting viral polymerases?
- Critical substituents :
- The 2-chloro-6-fluorophenyl group enhances binding to hydrophobic pockets (e.g., monkeypox DNA polymerase, docking score −9.2 kcal/mol) ().
- Ethylthiophene improves metabolic stability compared to methyl analogs ().
- Activity assays : IC values determined via plaque reduction neutralization tests (PRNT) against enveloped viruses ().
Q. What in vitro models assess the compound’s metabolic stability?
- Liver microsomes (human/rat) : Incubate with NADPH (1 mM) at 37°C, monitor degradation via LC-MS/MS.
- Major metabolites : Hydrolysis of ethyl ester to carboxylic acid (t ~2.5–3.0 hours) ( ).
- CYP450 inhibition : Screen using fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation).
Q. How can computational docking guide the design of derivatives with improved target affinity?
- Software : AutoDock Vina or Schrödinger Glide.
- Protocol :
Prepare ligand (GAFF force field) and receptor (e.g., thrombin, PDB: 1ETS).
Grid box centered on catalytic triad (His57, Asp102, Ser195).
Validate docking poses using MM-GBSA binding energy calculations ().
Q. What strategies mitigate polymorphism during crystallization?
Q. How are discrepancies in biological activity data reconciled across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
